molecular formula C7H13N B13560320 3-Cyclopropyl-3-methylazetidine

3-Cyclopropyl-3-methylazetidine

Cat. No.: B13560320
M. Wt: 111.18 g/mol
InChI Key: XGEJGJDCDADAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-3-methylazetidine is an organic compound that has garnered significant interest in various fields of research and industry. This compound is a cyclic amino acid derivative with a unique molecular structure and intriguing physical and chemical properties. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-methylazetidine can be achieved through various methods. One common approach involves the [2+2] cycloaddition reactions, which are efficient for constructing the azetidine ring . Another method includes the use of metalated azetidines and practical C(sp3)–H functionalization .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid support and microwave irradiation has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-3-methylazetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them highly reactive under appropriate conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethylsulfoxonium methylide, which is used in the synthesis of 1-arenesulfonylazetidines . Other reagents include metal catalysts and carbon nucleophiles for ring-opening reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with carbon nucleophiles can lead to the formation of various substituted azetidines .

Scientific Research Applications

3-Cyclopropyl-3-methylazetidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidines are known for their bioactive properties and are used in drug discovery and development . The compound is also used in the polymer industry for the synthesis of novel polymers with unique properties .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-methylazetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions that can modulate biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Azetidine-2-carboxylic acid
  • Azelnidipine
  • Cobimetinib
  • Ximelagatran

Comparison: 3-Cyclopropyl-3-methylazetidine is unique due to its specific molecular structure and the presence of a cyclopropyl group, which imparts distinct reactivity and properties compared to other azetidines . The ring strain and stability of the azetidine ring make it a valuable compound in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-cyclopropyl-3-methylazetidine

InChI

InChI=1S/C7H13N/c1-7(4-8-5-7)6-2-3-6/h6,8H,2-5H2,1H3

InChI Key

XGEJGJDCDADAQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.